Product packaging for Furan-3,4-dicarbaldehyde(Cat. No.:CAS No. 7040-25-7)

Furan-3,4-dicarbaldehyde

Cat. No.: B3056319
CAS No.: 7040-25-7
M. Wt: 124.09 g/mol
InChI Key: VOZUNQVRNQWCBG-UHFFFAOYSA-N
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Description

Furan-3,4-dicarbaldehyde is a versatile heteroaromatic building block specifically designed for advanced research applications. Its distinct structure, featuring two aldehyde groups on a furan ring, makes it a valuable precursor in synthetic organic chemistry, particularly for constructing complex molecular architectures. A prominent application is its use as a key starting material in the synthesis of cyclohepta[c]furan-based fluorophores. These compounds are non-benzenoid aromatics with a 10π electron system, and research indicates that modifying this compound with aryl groups can yield derivatives that exhibit strong fluorescence and positive solvatochromism, making them valuable for optical and materials science studies . The compound serves as a crucial intermediate in the preparation of larger, photoactive structures through condensation reactions, such as with glutaraldehyde, to form novel skeletons like 6H-cyclohepta[c]furan-5,7-dicarbaldehydes . The reactivity of the aldehyde groups allows for further π-conjugation extension, enabling the fine-tuning of photophysical properties for potential use in developing new sensors and organic electronic materials. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal application. Researchers should handle this compound in a laboratory setting, adhering to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4O3 B3056319 Furan-3,4-dicarbaldehyde CAS No. 7040-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-3,4-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3/c7-1-5-3-9-4-6(5)2-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZUNQVRNQWCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CO1)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472990
Record name Furan-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7040-25-7
Record name Furan-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furan 3,4 Dicarbaldehyde and Its Chemical Precursors/derivatives

Classical and Established Synthetic Routes to Furan-3,4-dicarbaldehyde Derivatives

Established methods for the synthesis of this compound and its derivatives often rely on foundational organic reactions, including cyclization and annulation strategies, as well as the functionalization of pre-existing cyclic structures.

Cyclization Reactions of 1,4-Dicarbonyl Precursors

The Paal-Knorr synthesis is a cornerstone for the formation of furan (B31954) rings, proceeding via the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This method involves the dehydration of a 1,4-diketone or its equivalent to form the furan nucleus. wikipedia.org The reaction is typically carried out in the presence of protic acids like sulfuric acid or hydrochloric acid, or with Lewis acids and dehydrating agents. wikipedia.org

The mechanism of the Paal-Knorr furan synthesis involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal yields the furan ring. wikipedia.org While widely applicable, a significant limitation of the Paal-Knorr synthesis is the accessibility of the requisite 1,4-dicarbonyl precursors, which can be challenging to prepare. alfa-chemistry.com

Reaction Precursor Reagents Product
Paal-Knorr Furan Synthesis1,4-Dicarbonyl CompoundAcid (e.g., H₂SO₄, HCl), Dehydrating AgentSubstituted Furan

Annulation Strategies Involving Alkynes and Sulfur Ylides for Furan-3,4-dicarboxylates

The reaction of sulfur ylides with activated alkynes provides a versatile route to polysubstituted furans, including furan-3,4-dicarboxylates. researchgate.netnih.gov Specifically, the direct reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates leads to the formation of dialkyl furan-3,4-dicarboxylates. nih.gov This transformation proceeds through a tandem sequence involving Michael addition, intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally, elimination. nih.gov This method has been successfully applied to a variety of sulfur ylides bearing different functional groups on the aryl moiety. nih.gov

Reactant 1 Reactant 2 Product Key Features
Dimethylsulfonium AcylmethylideDialkyl Acetylenedicarboxylate (B1228247)Dialkyl Furan-3,4-dicarboxylateTandem Michael addition/cyclization sequence. nih.gov
Sulfur YlidesAlkyl Acetylenic CarboxylatesPolysubstituted FuransVersatile for synthesizing various furan carboxylates. researchgate.netnih.gov

Approaches via Functionalized Maleic Anhydride (B1165640) Derivatives

Functionalized maleic anhydride derivatives serve as valuable starting materials for the synthesis of furan-3,4-dicarboxylates. A notable strategy involves the conversion of dimethylmaleic anhydride to bis(hydroxymethyl)maleic anhydride. thieme-connect.comthieme-connect.com This intermediate can then undergo an intramolecular Mitsunobu ring closure. thieme-connect.comthieme-connect.com Subsequent esterification and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) furnishes the desired esters of furan-3,4-dicarboxylic acid. thieme-connect.comthieme-connect.com This multi-step synthesis provides a controlled route to the target compounds from readily available starting materials. thieme-connect.com

Another approach involves the Diels-Alder reaction between furan derivatives and maleic anhydride. psu.eduscribd.com The resulting cycloadducts can be further manipulated to generate a variety of functionalized structures. psu.edu For instance, the reaction of furfurylamine (B118560) with maleic anhydride leads to a tricyclic adduct that can be a precursor for more complex molecules. researchgate.net

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of 3,4-dicarbonylated furans, often leveraging powerful condensation reactions and novel cycloaddition methodologies.

Syntheses Involving Claisen Condensation and Formylation for 3,4-Dicarbonylated Furans

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of β-keto esters, which are precursors to 3,4-dicarbonylated furans. wikipedia.orgmasterorganicchemistry.com This reaction involves the base-promoted condensation of two ester molecules. wikipedia.org More advanced variations, such as the Ti-Claisen condensation, utilize Lewis acids like titanium tetrachloride (TiCl₄) to mediate the reaction, offering advantages in terms of reactivity and compatibility with sensitive functional groups. researchgate.netkwansei.ac.jp These methods can be employed to construct the core structure which, through subsequent steps, can be elaborated into a 3,4-dicarbonylated furan.

α-Formylation of esters using methods like the TiCl₄-amine mediated condensation can introduce one of the necessary carbonyl functionalities. researchgate.net While direct synthesis of this compound via this route is not explicitly detailed in the provided context, the principles of Claisen condensation and formylation are key tools for building the required dicarbonyl framework.

Heteronorbornadiene-Mediated Methodologies for β-Substituted Furans

A highly effective and regioselective method for the synthesis of β-substituted furans, including those with substitution at the 3 and 4 positions, utilizes 7-oxanorbornadienes as intermediates. nih.gov These bicyclic compounds can be prepared through a Diels-Alder reaction between furan and an electron-deficient alkyne. nih.gov The resulting heteronorbornadiene possesses two double bonds with distinct electronic properties. nih.gov

This difference in reactivity allows for a subsequent, highly regioselective inverse electron demand Diels-Alder (iEDDA) reaction with an electron-poor tetrazine. nih.gov The resulting cycloadduct spontaneously fragments through two retro-Diels-Alder reactions to yield a β-substituted furan. nih.gov This tandem iEDDA/retro-Diels-Alder sequence provides an efficient pathway to 3,4-disubstituted furans, a substitution pattern that is often challenging to achieve through classical methods. nih.gov

Another related strategy involves the 1,3-dipolar cycloaddition of an organic azide (B81097) to a 7-oxanorbornadiene. researchgate.netacs.org The initially formed triazoline cycloadduct undergoes a retro-Diels-Alder reaction to afford a β-substituted furan. researchgate.netacs.org The regioselectivity of this reaction can be controlled by the substituents on the heteronorbornadiene system. researchgate.net

Intermediate Reaction Sequence Product Key Advantage
7-OxanorbornadieneiEDDA with tetrazine followed by two retro-Diels-Alder reactions. nih.govβ-Substituted FuranHigh regioselectivity for 3,4-disubstitution. nih.gov
7-Oxanorbornadiene1,3-Dipolar cycloaddition with an organic azide followed by a retro-Diels-Alder reaction. researchgate.netacs.orgβ-Substituted FuranTunable regioselectivity based on substituents. researchgate.net

Regioselective Lithiation and Further Functionalization Strategies for Furan-3,4-dicarboxylic Esters

The introduction of substituents onto the furan ring of furan-3,4-dicarboxylic esters is a key strategy for modifying their chemical properties and synthesizing more complex derivatives. Regioselective lithiation, followed by quenching with a variety of electrophiles, stands out as a powerful method for achieving targeted C-H functionalization. The electronic properties of the furan ring, coupled with the directing effects of the ester groups, play a crucial role in determining the position of metalation.

Generally, the α-protons (at the C2 and C5 positions) of the furan ring are the most acidic and, therefore, the most susceptible to deprotonation by strong bases like organolithium reagents. uwindsor.capsu.edu For furan-3,4-dicarboxylic esters, this intrinsic reactivity would favor lithiation at the 2- or 5-position. However, the precise regioselectivity can be influenced by steric factors and the specific reaction conditions employed.

A significant challenge in the functionalization of 3,4-disubstituted furans is controlling the regioselectivity, as the C2 and C5 positions become electronically distinct. To overcome this, strategies involving directing groups or the use of pre-functionalized substrates are often employed.

One well-documented approach for achieving regioselective functionalization at the C4 position of a furan ring bearing a substituent at C3 involves the use of a silyl (B83357) protecting group at the C2 position. Research has shown that 2-silylated-3-furoic acids undergo exclusive lithiation at the C4 position upon treatment with butyllithium (B86547) (BuLi). researchgate.netresearchgate.net The resulting lithiated species can then be reacted with various electrophiles to introduce a new functional group at the C4 position. Subsequent removal of the silyl group provides access to 4-substituted-3-furoic acid derivatives. researchgate.netresearchgate.net This principle can be extended to furan-3,4-dicarboxylic ester systems, where a silyl group at the C2 position would direct lithiation to the C5 position.

Another strategy for achieving regioselective functionalization involves a tin-lithium exchange. For instance, 3,4-bis(tri-n-butylstannyl)furan can be prepared and then selectively monolithiated at the 4-position. This lithiated intermediate reacts specifically with electrophiles, and the remaining stannyl (B1234572) group at the 3-position can be subsequently used in palladium-catalyzed coupling reactions, such as the Stille coupling, to introduce a second, different substituent. rsc.org This methodology provides a pathway to unsymmetrically 3,4-disubstituted furans.

The table below summarizes potential strategies for the regioselective functionalization of furan-3,4-dicarboxylic ester derivatives based on established principles of furan chemistry.

Starting Material (Conceptual)Lithiating Agent/ConditionsExpected Position of LithiationElectrophile (Example)Functionalized Product (Conceptual)
Dimethyl furan-3,4-dicarboxylaten-BuLi or LDA, THF, -78 °CC2 / C5(CH₃)₃SiClDimethyl 2-(trimethylsilyl)furan-3,4-dicarboxylate
Dimethyl 2-(trimethylsilyl)furan-3,4-dicarboxylaten-BuLi, THF, -78 °CC5I₂Dimethyl 5-iodo-2-(trimethylsilyl)furan-3,4-dicarboxylate
3,4-Bis(tri-n-butylstannyl)furann-BuLi (1 equiv.), THF, -78 °CC4CO₂3-(Tri-n-butylstannyl)-4-furoic acid

This table is illustrative of potential synthetic strategies and not a compilation of experimentally verified reactions on furan-3,4-dicarboxylic esters themselves, as direct literature for this specific transformation is limited.

Further functionalization of the furan core can also be achieved through cross-coupling reactions. For instance, halogenated furan-3,4-dicarboxylic esters can serve as versatile precursors. A 3-iodofuran derivative, for example, can undergo a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, to introduce aryl, alkynyl, and vinyl groups, respectively. nih.gov This highlights the importance of methods that can introduce a halogen atom regioselectively onto the furan-3,4-dicarboxylate core.

Chemical Reactivity and Mechanistic Investigations of Furan 3,4 Dicarbaldehyde

Electrophilic and Nucleophilic Transformations of Aldehyde Functionalities

The two aldehyde groups of furan-3,4-dicarbaldehyde are the primary sites for a variety of chemical transformations. Their electrophilic carbonyl carbons readily react with a wide range of nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. These reactions are fundamental to the construction of more complex molecular architectures.

One of the most significant applications of this compound is its reaction with nitrogen-containing nucleophiles, particularly hydrazine (B178648) and its derivatives. These condensation reactions typically proceed through the initial formation of a hydrazone, followed by subsequent cyclization steps to yield stable heterocyclic systems. A notable example is the synthesis of bipyrazole derivatives. researchgate.net The reaction of this compound with hydrazine hydrate (B1144303) can lead to the formation of a bipyrazole system, a class of compounds with significant interest in medicinal chemistry and materials science. researchgate.net The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons of the dicarbaldehyde, followed by dehydration to form a dihydrazone intermediate, which then undergoes cyclization. The specific conditions of the reaction, such as solvent and temperature, can influence the final product and yield. Multicomponent reactions involving aldehydes, hydrazines, and other reagents are also a powerful tool for the synthesis of a diverse range of pyrazole (B372694) derivatives. beilstein-journals.orgnih.govorganic-chemistry.org

Reactant 1Reactant 2Product TypeRef.
This compoundHydrazine HydrateBipyrazole researchgate.net
AldehydesHydrazinesPyrazoles beilstein-journals.orgnih.govorganic-chemistry.org

The aldehyde functionalities of this compound can be readily oxidized to carboxylic acids, yielding furan-3,4-dicarboxylic acid. This transformation is a key step in the synthesis of various furan-based polyesters and other polymers. researchgate.net The oxidation can be achieved using a variety of oxidizing agents. Once formed, furan-3,4-dicarboxylic acid can be further derivatized, most commonly through esterification reactions with various alcohols to produce the corresponding diesters. researchgate.netnih.gov These esters, such as diethyl furan-3,4-dicarboxylate, are valuable intermediates in organic synthesis and have been investigated as bio-based plasticizers. nih.gov The synthesis of furan-3,4-dicarboxylic acid and its esters can also be achieved through alternative routes, highlighting the importance of this structural motif. researchgate.netrsc.orgresearchgate.net

Starting MaterialProductTransformation
This compoundFuran-3,4-dicarboxylic AcidOxidation
Furan-3,4-dicarboxylic AcidFuran-3,4-dicarboxylate EstersEsterification

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines, which contain a carbon-nitrogen double bond. acgpubs.orgmasterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. masterorganicchemistry.com The resulting bis-Schiff bases derived from this compound are of interest due to their potential applications in coordination chemistry and materials science. researchgate.net The stability and properties of the resulting imines can be tuned by varying the nature of the amine used in the reaction. These compounds can exist as different geometrical isomers (E/Z) around the C=N double bond. researchgate.net The formation of intramolecular hydrogen bonds in certain Schiff base structures can contribute to their thermodynamic stability. nih.gov

Reactant 1Reactant 2Product Type
This compoundPrimary AminesBis-Schiff Base (Imine)
Furan-2,3-di-carbaldehyde5-substituted-8-aminoquinolineBis-Schiff Base

Cycloaddition Reactions and Pericyclic Transformations

The furan (B31954) ring in this compound can participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful method for the construction of complex polycyclic and heterocyclic systems.

In the Diels-Alder reaction, the furan ring of this compound acts as a 4π-electron component (diene) that reacts with a 2π-electron component (dienophile) to form a six-membered ring. nih.govmdpi.com The presence of the electron-withdrawing aldehyde groups on the furan ring influences its reactivity as a diene. Generally, electron-withdrawing groups decrease the reactivity of furans in Diels-Alder reactions. nih.govtudelft.nl However, under appropriate conditions, such as the use of highly reactive dienophiles or specific catalysts, the reaction can proceed to yield valuable cycloadducts. rsc.org These adducts can serve as precursors for the synthesis of a variety of novel heterocyclic compounds. The Diels-Alder reaction of furan derivatives is a key strategy in green chemistry for the sustainable synthesis of chemical building blocks. nih.gov

Reaction TypeRole of this compoundKey Feature
Diels-AlderDieneFormation of a six-membered ring

Oxidative and Reductive Manipulations of the Aldehyde Groups

The aldehyde groups of this compound can undergo a range of oxidation and reduction reactions, providing access to other important functional groups and molecular scaffolds. The oxidation of the aldehyde groups to carboxylic acids has been discussed in section 3.1.2. Conversely, the reduction of the aldehyde groups can lead to the corresponding diol, furan-3,4-dimethanol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting diol is a valuable building block for the synthesis of polymers and other functional materials. The selective manipulation of one aldehyde group while leaving the other intact presents a synthetic challenge but offers a route to unsymmetrically substituted furan derivatives.

TransformationProduct Functional Group
OxidationCarboxylic Acid
ReductionAlcohol (Diol)

Reaction Mechanism Elucidation through Advanced Spectroscopic and Computational Methods

The elucidation of reaction mechanisms involving this compound relies heavily on a synergistic approach that combines advanced spectroscopic techniques with high-level computational chemistry. These methods provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors governing the compound's reactivity.

Spectroscopic Investigations

Spectroscopic methods are crucial for identifying transient intermediates and characterizing final products, thereby piecing together the steps of a reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for tracking the transformation of this compound. For instance, in condensation reactions with amines, the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of new signals corresponding to imine protons (CH =N) provide direct evidence of the reaction's progress researchgate.net. In cases where intermediates, such as hemiaminals, are sufficiently stable, their characteristic methine protons and carbon signals can be observed, confirming their role in the reaction pathway. Isotope labeling, where a deuterium (B1214612) atom replaces the aldehyde proton, can also be employed to track the path of specific atoms during a reaction mdpi.com.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy allows for real-time monitoring of changes in functional groups. The strong carbonyl (C=O) stretching vibration of the aldehyde groups in this compound is a distinct marker. During a reaction, the decrease in the intensity of this band and the emergence of new bands, such as the C=N stretch of an imine or the O-H stretch of a hemiaminal intermediate, can be followed to determine reaction kinetics and deduce mechanistic steps.

Mass Spectrometry (MS): High-resolution mass spectrometry is often used to detect and identify reactive intermediates, even at very low concentrations. By coupling MS with a reaction setup, transient species can be trapped and their mass-to-charge ratio determined, providing vital clues about the mechanism. This technique has been effectively used in studying the reactions of furan metabolites, where reactive dialdehyde (B1249045) intermediates are trapped by nucleophiles like glutathione (B108866) or polyamines, and the resulting adducts are characterized nih.gov.

A summary of key spectroscopic shifts used to monitor reactions of furan aldehydes is presented below.

Spectroscopic MethodFunctional GroupTypical Chemical Shift / WavenumberObservation During Reaction
¹H NMR Aldehyde (-CHO)9.0 - 10.0 ppmSignal intensity decreases
Imine (-CH=N-)8.0 - 8.5 ppmNew signal appears and grows
¹³C NMR Aldehyde (C=O)185 - 200 ppmSignal intensity decreases
Imine (C=N)145 - 160 ppmNew signal appears and grows
IR Spectroscopy Aldehyde (C=O stretch)1680 - 1710 cm⁻¹Band intensity decreases
Imine (C=N stretch)1640 - 1690 cm⁻¹New band appears and grows

Computational Chemistry Insights

Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of reactions involving furan derivatives, providing detailed insights that are often inaccessible through experimental means alone.

Transition State Analysis: DFT calculations are used to locate and characterize the transition state (TS) structures for proposed reaction steps. By calculating the activation energy (the energy difference between the reactants and the TS), the feasibility of a particular pathway can be assessed. For example, in cycloaddition reactions, DFT can distinguish between concerted and stepwise mechanisms by locating the relevant transition states and any intermediates pku.edu.cnrsc.org. Studies on furan derivatives in Diels-Alder reactions show that the presence of electron-withdrawing aldehyde groups can influence the activation barriers and the endo/exo selectivity of the cycloaddition mdpi.com.

Reaction Pathway Modeling: Computational models can map the entire reaction coordinate, from reactants to products, through the intrinsic reaction coordinate (IRC) method. This confirms that a calculated transition state correctly connects the intended reactant and product. For reactions like the Paal-Knorr synthesis, which forms furan rings from 1,4-dicarbonyls, DFT studies have established the energy profiles for various proposed mechanisms, including pathways involving monoenol or hemiacetal intermediates, and have highlighted the catalytic role of water molecules rsc.orgresearchgate.net. While this compound is a product of such a synthesis, the computational approaches used are directly applicable to understanding its subsequent reactions.

Reactivity Descriptors: DFT can also be used to calculate various electronic properties and reactivity indices that explain the chemical behavior of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps predict its behavior in cycloaddition reactions pku.edu.cnmdpi.com. The electron-withdrawing nature of the two aldehyde groups lowers the energy of the LUMO, making the furan ring susceptible to attack by nucleophiles and enhancing its reactivity as a dienophile in certain cycloaddition reactions.

Below is a representative table illustrating the type of data generated from DFT calculations for a hypothetical reaction step involving a furan derivative.

ParameterValue (kcal/mol)Interpretation
ΔE (Electronic Energy of Reaction)-25.5The reaction is electronically exothermic.
ΔH (Enthalpy of Reaction)-24.9The reaction is enthalpically favorable.
ΔG (Gibbs Free Energy of Reaction)-15.2The reaction is spontaneous under standard conditions.
Ea (forward) +18.7Activation energy for the forward reaction.
Ea (reverse) +33.9Activation energy for the reverse reaction.

By integrating detailed spectroscopic data with the predictive power of computational modeling, researchers can construct comprehensive and validated mechanisms for the complex reactions of this compound.

Furan 3,4 Dicarbaldehyde As a Synthon in Complex Organic Synthesis

Building Block for Diverse Heterocyclic Systems

The strategic placement of the two aldehyde functionalities in furan-3,4-dicarbaldehyde allows for the construction of various fused and unfused heterocyclic rings. These reactions often proceed through condensation mechanisms where the dicarbaldehyde acts as a 1,3-dielectrophile.

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, is a well-established area of organic chemistry. One of the most common and effective methods for constructing the pyrazole (B372694) ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comrsc.orgmdpi.comnih.gov this compound serves as a classic example of a 1,3-dicarbonyl synthon, where the two aldehyde groups are positioned to react with the two nucleophilic nitrogen atoms of hydrazine.

The general reaction mechanism involves the initial formation of a hydrazone with one of the aldehyde groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. This straightforward approach allows for the synthesis of a variety of substituted pyrazoles by simply varying the hydrazine starting material. For instance, the use of substituted hydrazines can lead to the formation of N-aryl or N-alkyl pyrazole derivatives.

ReactantsProductReaction Type
This compound and HydrazineFurano[3,4-c]pyrazoleCondensation/Cyclization
This compound and Phenylhydrazine1-Phenyl-1H-furano[3,4-c]pyrazoleCondensation/Cyclization
This compound and Methylhydrazine1-Methyl-1H-furano[3,4-c]pyrazoleCondensation/Cyclization

While the Paal-Knorr synthesis and related condensations are fundamental reactions for pyrazole formation from 1,3-dicarbonyls, specific examples detailing the use of this compound in the synthesis of functionalized pyrazoles are not extensively documented in a dedicated manner in the surveyed literature. However, the underlying chemical principles strongly support its utility as a precursor for this class of heterocycles.

The synthesis of 1,2,4-triazoles, five-membered heterocycles with three nitrogen atoms, typically involves the reaction of hydrazines or their derivatives with compounds containing a carbon-nitrogen triple bond or other suitable precursors. nih.govresearchgate.netnih.govfrontiersin.orgorganic-chemistry.org A thorough review of the scientific literature does not reveal established synthetic routes that utilize this compound as a direct precursor for the formation of the 1,2,4-triazole (B32235) ring through sequential transformations. The reaction pathways to 1,2,4-triazoles generally require different sets of functional groups and starting materials than what this compound offers.

This compound has been employed as a key intermediate in the synthesis of complex molecular frameworks found in bioactive natural products and pharmacologically relevant molecules. Its ability to undergo specific condensation and cyclization reactions makes it a valuable tool for medicinal chemists.

One notable application is in the synthesis of benzo[c]furan derivatives. These structures can be annulated to the furan (B31954) ring of this compound through addition reactions with conjugated alkenes. Benzo[c]furans are important intermediates in the synthesis of natural lignans, a class of compounds with a wide range of biological activities.

Furthermore, this compound has been utilized in synthetic strategies targeting complex, pharmacologically active compounds. For example, a synthetic route toward the anticancer drug adriamycin involved the condensation of a dihydro-derivative with this compound to produce a key intermediate, 4-(4-formyl-3-furylmethyl)-2-phenylnaphtho[1,8-b,c]furan-5-one. Although this particular route was not carried to completion, it highlights the potential of this compound in the construction of intricate molecular architectures relevant to drug discovery.

Participation in Cascade and Multicomponent Reactions for Structural Diversity

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, thereby minimizing waste and improving reaction economy. This compound has been shown to be a suitable substrate for such reactions, leading to the rapid construction of novel heterocyclic systems.

A specific example is the multicomponent reaction of this compound with imidazo[1,5-a]pyridin-3-ylidenes and either dimethyl acetylenedicarboxylate (B1228247) or dibenzoylacetylene. This reaction proceeds to produce multifunctional difuro[3,2-b: 3',4'-d] azepines, which are complex, fused seven-membered ring systems. This transformation demonstrates the utility of this compound in generating significant molecular complexity in a single, efficient step.

Reactant 1Reactant 2Reactant 3Product Class
This compoundImidazo[1,5-a]pyridin-3-ylideneDimethyl acetylenedicarboxylateDifuro[3,2-b: 3',4'-d] azepine
This compoundImidazo[1,5-a]pyridin-3-ylideneDibenzoylacetyleneDifuro[3,2-b: 3',4'-d] azepine

Development of Chemosensors and Molecular Probes

Chemosensors and molecular probes are molecules designed to detect and signal the presence of specific chemical species. Furan-containing compounds have been explored for these applications due to their fluorescent properties and the ability of the furan oxygen to coordinate with metal ions. chemisgroup.usencyclopedia.pubresearchgate.netnih.govresearchgate.net However, a review of the available scientific literature does not indicate that this compound has been specifically utilized as a key component in the development of chemosensors or molecular probes. The design of such molecules often relies on other furan derivatives that are more readily functionalized to include a binding site and a signaling unit.

Emerging Research Avenues and Future Perspectives for Furan 3,4 Dicarbaldehyde

Development of Novel Catalytic Transformations Involving Furan-3,4-dicarbaldehyde

The future utility of this compound is intrinsically linked to the development of efficient and selective catalytic transformations of its aldehyde groups. Drawing parallels from the well-established chemistry of other furanic aldehydes like furfural (B47365) and 5-Hydroxymethylfurfural (HMF), several key catalytic avenues can be explored.

Catalytic Oxidation and Reduction:

Oxidation: The selective oxidation of the two aldehyde groups could yield Furan-3,4-dicarboxylic acid (FDCA). This diacid is an isomer of the prominent bio-based monomer 2,5-furandicarboxylic acid and could be a precursor for new bio-based polyesters and polyamides with unique material properties. Research into catalysts for HMF oxidation, often involving noble metals (Ru, Pt, Pd) or non-noble metal oxides (Mn, Co, Ni), could inform the development of systems for oxidizing this compound. frontiersin.orgnih.gov

Reduction/Hydrogenation: Catalytic hydrogenation of the aldehyde groups would produce 3,4-bis(hydroxymethyl)furan (BHMF), a diol that can serve as a monomer for polymers or as an intermediate in fine chemical synthesis. researchgate.net Catalytic systems employing non-noble metals such as Ni, Co, or Cu, which have been proven effective for furfural hydrogenation, are promising candidates for this transformation. frontiersin.org

Carbon-Carbon Bond Forming Reactions: The aldehyde groups are prime sites for C-C coupling reactions, such as aldol, Knoevenagel, and Henry reactions. These transformations would allow for the extension of the carbon skeleton, leading to the synthesis of complex molecules, specialty polymers, or cross-linking agents. Zeolite catalysts, which are used in the upgrading of other furanic compounds, could facilitate such C-C coupling reactions. frontiersin.orgnrel.gov

Table 1: Potential Catalytic Transformations of this compound

Transformation TypePotential ProductPotential Catalyst ClassSignificance
Selective OxidationFuran-3,4-dicarboxylic acidSupported noble metals (e.g., Ru/C, Pt/C); Metal oxidesMonomer for novel bio-based polyesters and polyamides.
Selective Hydrogenation3,4-bis(hydroxymethyl)furanNon-noble metals (e.g., Ni, Co, Cu); Noble metals (e.g., Ru, Pd)Bio-based diol for polymers; synthetic intermediate.
Knoevenagel CondensationSubstituted furan-based alkenesBasic catalysts (organic or inorganic)Precursors for polymers, dyes, and functional materials.
Aldol CondensationSelf-condensation polymers or adducts with other carbonylsAcid or base catalysts (e.g., zeolites, hydroxides)Formation of novel polymeric materials or larger molecules.

Integration into Green Chemistry Methodologies and Sustainable Synthetic Routes

As a furanic compound, this compound is conceptually linked to renewable biomass resources, making it an attractive target for green chemistry applications. nih.gov A key research focus is the development of sustainable synthetic pathways starting from biomass-derived precursors.

One potential sustainable route involves the Paal-Knorr furan (B31954) synthesis, which requires a 1,4-dicarbonyl precursor. organic-chemistry.org The development of a bio-based method to produce the necessary dicarbonyl compound would establish a fully green pathway to the furan core. Another approach could be the chemical modification of existing bio-based molecules. For instance, a reported synthesis of furan-3,4-dicarboxylic acid derivatives starts from dimethylmaleic anhydride (B1165640), which could potentially be sourced from biomass. researchgate.net Subsequent transformations could lead to the target dicarbaldehyde.

The principles of green chemistry also extend to the reaction conditions. Future research will likely focus on:

Green Solvents: Utilizing environmentally benign solvents such as water, supercritical CO2, or ionic liquids, which have been explored for other furan conversions. frontiersin.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or continuous flow processing, which can reduce reaction times and energy consumption. organic-chemistry.orgnih.gov

Catalyst Recovery: Focusing on heterogeneous catalysts that can be easily separated and reused, minimizing waste and improving process economics. frontiersin.orgnih.gov

Exploration of Undiscovered Reactivity Patterns and Derivatization Pathways

The adjacent positioning of the two aldehyde groups in this compound suggests unique reactivity that distinguishes it from its 2,5-disubstituted isomer. This arrangement opens doors for novel derivatization pathways.

One promising area is the synthesis of fused heterocyclic systems. The dialdehyde (B1249045) can act as a precursor to furo[3,4-d]pyridazines via reaction with hydrazine (B178648), or to other fused rings by reacting with various binucleophiles (e.g., diamines, diols, dithiols). researchgate.net These fused systems are of interest in medicinal chemistry and materials science.

Furthermore, the compound is an ideal candidate for forming novel polymers and macrocycles. The two aldehyde groups can undergo polycondensation reactions with suitable co-monomers to create a range of polymeric materials. Intramolecular or self-condensation reactions could also lead to unique oligomeric or cyclic structures. The rigid furan core would impart specific thermal and mechanical properties to these materials.

While the electron-withdrawing nature of the aldehyde groups deactivates the furan ring towards typical electrophilic substitution, its reactivity as a diene in Diels-Alder reactions remains a pathway for creating complex, bicyclic structures that are otherwise difficult to synthesize.

Application of Advanced In-Situ Characterization Techniques for Mechanistic Elucidation

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is critical for optimizing catalytic processes and discovering new reactivity. Advanced in-situ characterization techniques are indispensable tools for this purpose.

By monitoring reactions in real-time, these techniques provide direct evidence of reaction intermediates, catalyst states, and kinetic profiles. For instance, in-situ spectroscopic methods can shed light on the step-by-step conversion of the aldehyde groups during oxidation or hydrogenation, helping to identify rate-limiting steps and deactivation pathways.

Computational modeling, particularly Density Functional Theory (DFT), complements these experimental techniques. DFT calculations can be used to map potential energy surfaces for proposed reaction mechanisms, predict the stability of intermediates, and understand how the catalyst structure influences its activity and selectivity, as has been done for reactions of other furans in zeolite catalysts. nrel.gov

Table 2: In-Situ Characterization Techniques for Mechanistic Studies

TechniqueInformation GainedExample Application for this compound
In-Situ NMR SpectroscopyIdentification of soluble intermediates and products; reaction kinetics.Tracking the stepwise oxidation of aldehyde groups to carboxylic acids.
In-Situ FT-IR/Raman SpectroscopyMonitoring changes in functional groups of reactants, intermediates, and products adsorbed on a catalyst surface.Observing the C=O bond vibrations during hydrogenation to C-OH groups on a heterogeneous catalyst.
Density Functional Theory (DFT)Reaction energy profiles, transition state structures, catalyst-substrate interactions.Modeling the reaction pathway for the cyclocondensation with a binucleophile to predict regioselectivity.
Mass SpectrometryReal-time analysis of volatile products and intermediates in the gas phase.Monitoring product formation in a continuous flow reactor setup.

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